(2-Bromophenyl)(naphthalen-1-yl)methanone
Overview
Description
(2-Bromophenyl)(naphthalen-1-yl)methanone is an organic compound that features a bromophenyl group and a naphthyl group connected through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(naphthalen-1-yl)methanone typically involves the reaction of 2-bromonaphthalene with benzoyl chloride in the presence of a base. One common method involves the use of n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (around -40°C). The reaction proceeds through the formation of a lithium intermediate, which then reacts with benzoyl chloride to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the methanone bridge.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the methanone bridge.
Scientific Research Applications
(2-Bromophenyl)(naphthalen-1-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl and naphthyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can act as a ligand, binding to metal ions and influencing catalytic processes .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(naphthalen-2-yl)methanone: Similar in structure but with the bromine atom at the para position on the phenyl ring.
(2-Benzoylphenyl)(naphthalen-1-yl)methanone: Features a benzoyl group instead of a bromophenyl group.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains an oxirane ring and a tetrahydronaphthalene moiety.
Uniqueness
(2-Bromophenyl)(naphthalen-1-yl)methanone is unique due to the presence of both a bromophenyl and a naphthyl group, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
(2-bromophenyl)-naphthalen-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZOGBAVPHMDGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300310 | |
Record name | (2-bromophenyl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94540-11-1 | |
Record name | NSC135910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-bromophenyl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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